![molecular formula C8H15NO2 B14396873 1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one CAS No. 87131-47-3](/img/structure/B14396873.png)
1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one is a chemical compound with the molecular formula C8H15NO2 It is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a hydroxymethyl group and a propanone moiety
Méthodes De Préparation
The synthesis of 1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one can be achieved through several routes. One common method involves the reaction of pyrrolidine with an appropriate aldehyde or ketone under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial production methods may involve the use of more scalable and cost-effective processes. For instance, the compound can be synthesized via the ring contraction and deformylative functionalization of piperidine derivatives . This method involves a domino process that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.
Analyse Des Réactions Chimiques
1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, allowing the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Mécanisme D'action
The mechanism of action of 1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The hydroxymethyl and propanone groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one can be compared with other similar compounds, such as:
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Pyrrolidine-2,5-dione: A diketone derivative of pyrrolidine.
Prolinol: A hydroxylated derivative of pyrrolidine.
These compounds share the pyrrolidine ring structure but differ in their functional groups and chemical properties.
Propriétés
Numéro CAS |
87131-47-3 |
|---|---|
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C8H15NO2/c1-2-8(11)9-5-3-4-7(9)6-10/h7,10H,2-6H2,1H3/t7-/m1/s1 |
Clé InChI |
SNYAQXZJWRDADV-SSDOTTSWSA-N |
SMILES isomérique |
CCC(=O)N1CCC[C@@H]1CO |
SMILES canonique |
CCC(=O)N1CCCC1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



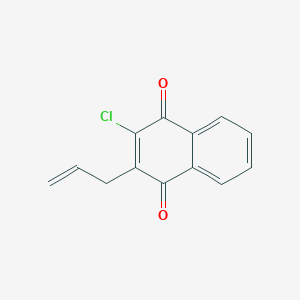
![5,12-Dimethoxynaphtho[2,3-a]azulene](/img/structure/B14396805.png)
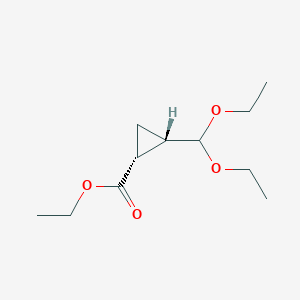


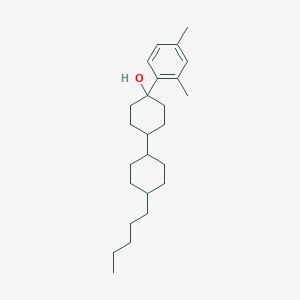

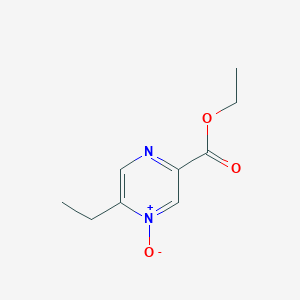

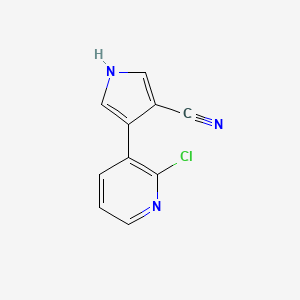

![N'-{3-[2-(4-Chlorophenyl)-2-hydroxyethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14396869.png)

